(S)-1-(5-Methylpyrazin-2-YL)ethan-1-amine hcl

Catalog No.
S13539451
CAS No.
M.F
C7H12ClN3
M. Wt
173.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(5-Methylpyrazin-2-YL)ethan-1-amine hcl

Product Name

(S)-1-(5-Methylpyrazin-2-YL)ethan-1-amine hcl

IUPAC Name

(1S)-1-(5-methylpyrazin-2-yl)ethanamine;hydrochloride

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

InChI

InChI=1S/C7H11N3.ClH/c1-5-3-10-7(4-9-5)6(2)8;/h3-4,6H,8H2,1-2H3;1H/t6-;/m0./s1

InChI Key

RYXYFVNOEVQXIV-RGMNGODLSA-N

Canonical SMILES

CC1=CN=C(C=N1)C(C)N.Cl

Isomeric SMILES

CC1=CN=C(C=N1)[C@H](C)N.Cl

(S)-1-(5-Methylpyrazin-2-YL)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C₇H₁₂ClN₃. It is characterized by a chiral center, with the (S) configuration indicating its specific stereochemistry. The compound consists of a pyrazine ring substituted with a methyl group at the 5-position and an ethanamine moiety, making it structurally unique. This compound is often discussed in the context of pharmaceutical research due to its potential biological activities and applications in medicinal chemistry .

Typical for amines and heterocyclic compounds. These include:

  • Alkylation: The amine group can react with alkyl halides to form more complex amines.
  • Oxidation: The compound may be oxidized to form corresponding oxides or N-oxides, depending on the reaction conditions.
  • Acylation: Reaction with acyl chlorides can yield N-acyl derivatives, which may have different biological properties.

Research indicates that (S)-1-(5-Methylpyrazin-2-YL)ethan-1-amine hydrochloride exhibits various biological activities, including:

  • Antimicrobial Properties: It has shown potential against certain bacterial strains, suggesting its use as an antimicrobial agent.
  • CNS Activity: Preliminary studies suggest possible central nervous system effects, which may be explored further for neuropharmacological applications.
  • Pharmacological Interest: The compound's structure may allow it to interact with specific receptors or enzymes, leading to diverse therapeutic effects .

The synthesis of (S)-1-(5-Methylpyrazin-2-YL)ethan-1-amine hydrochloride typically involves several steps:

  • Preparation of 5-Methylpyrazine: Starting from readily available pyrazine derivatives, methylation can yield 5-methylpyrazine.
  • Formation of Ethanolamine Linkage: This can be achieved through nucleophilic substitution reactions where 5-methylpyrazine reacts with an appropriate alkyl halide.
  • Hydrochloride Salt Formation: The final step often involves reacting the free base form of the amine with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability .

(S)-1-(5-Methylpyrazin-2-YL)ethan-1-amine hydrochloride has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug development for treating infections or neurological disorders.
  • Research Tool: It can be utilized in laboratory settings to study receptor interactions and enzyme activities related to pyrazine derivatives.
  • Agricultural Chemistry: Its antimicrobial properties could be explored for use in agrochemicals to protect crops from pathogens .

Interaction studies of (S)-1-(5-Methylpyrazin-2-YL)ethan-1-amine hydrochloride focus on its binding affinity and activity at various biological targets:

  • Receptor Binding: Investigations into its affinity for neurotransmitter receptors may reveal insights into its CNS effects.
  • Enzyme Inhibition: Studies may explore whether this compound acts as an inhibitor for specific enzymes relevant in metabolic pathways or disease states.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound and its potential therapeutic uses .

Several compounds share structural similarities with (S)-1-(5-Methylpyrazin-2-YL)ethan-1-amine hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
(R)-1-(5-Methylpyrazin-2-YL)ethan-1-amine hydrochloride1147379-19-80.95
1-(Pyrazin-2-YL)ethanamine179323-60-50.78
3-Chloropyrazin-2-YL)methanamine hydrochloride939412-86-90.84
Pyrazin-2-YL)methanamine hydrochloride39204-49-40.68

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

173.0719751 g/mol

Monoisotopic Mass

173.0719751 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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